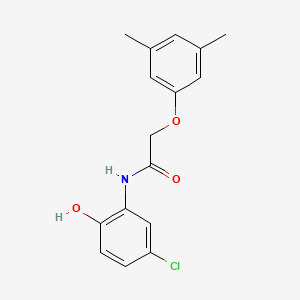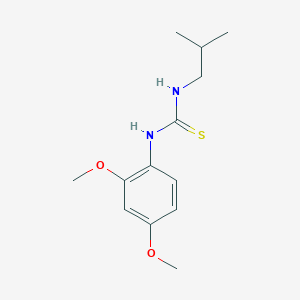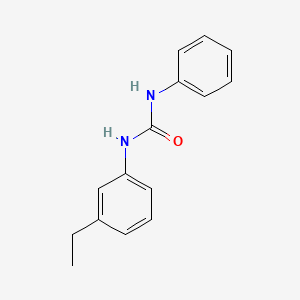![molecular formula C16H15N3O4 B5831926 2-methyl-N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)
2-methyl-N'-[2-(4-nitrophenyl)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide is an organic compound with the molecular formula C15H14N4O3. This compound is characterized by the presence of a benzohydrazide core, substituted with a 2-methyl group and a 4-nitrophenylacetyl group. It is a member of the hydrazide family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide typically involves the reaction of 2-methylbenzoic acid hydrazide with 4-nitrophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products Formed
Reduction: 2-methyl-N’-[2-(4-aminophenyl)acetyl]benzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones with different aldehyde or ketone derivatives.
Scientific Research Applications
2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N’-[2-(4-aminophenyl)acetyl]benzohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-[2-(4-nitrophenyl)acetyl]benzohydrazide: Lacks the 2-methyl substitution on the benzene ring.
4-nitrophenylhydrazine: Contains the nitrophenyl group but lacks the acetyl and benzohydrazide components.
Uniqueness
2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and hydrazide groups allows for versatile chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-methyl-N'-[2-(4-nitrophenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-4-2-3-5-14(11)16(21)18-17-15(20)10-12-6-8-13(9-7-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCDHBYKLYEKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-DICHLORO-N'~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5831852.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)

![1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5831889.png)
![N-(2-FLUOROPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5831894.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide](/img/structure/B5831922.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline](/img/structure/B5831947.png)


